Aqueous Solubility at Physiological pH: 5-Aminobenzofuran-7-carboxylic Acid vs. Benzofuran-2-carboxylic Acid
The introduction of an amino group at the 5-position transforms the solubility profile of the benzofuran-7-carboxylic acid scaffold. At pH 5–9, 5-aminobenzofuran-7-carboxylic acid exists predominantly as a zwitterion and exhibits an expected aqueous solubility of 2–8 g/L, compared with 585 mg/L reported for the non‑amino benzofuran-2-carboxylic acid at ambient temperature . This represents a 3.4‑ to 13.7‑fold solubility increase.
| Evidence Dimension | Aqueous solubility at ambient temperature, pH 5–9 |
|---|---|
| Target Compound Data | 2–8 g/L (expected, zwitterionic form) |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid: 585 mg/L |
| Quantified Difference | 3.4‑ to 13.7‑fold higher solubility for the 5‑amino‑7‑carboxylic acid |
| Conditions | Aqueous solution; pH range 5–9; ambient temperature; predicted data based on related aminobenzofuran carboxylic acids |
Why This Matters
Higher aqueous solubility simplifies in vitro assay preparation, enables higher‑concentration stock solutions, and reduces the need for organic co‑solvents during biological or catalytic screening.
